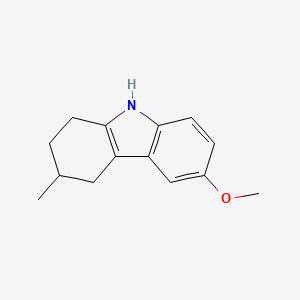

6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and organic materials

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxyindole with methyl vinyl ketone in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, to form the desired carbazole structure . The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

化学反応の分析

Oxidation Reactions

The tetrahydrocarbazole core and methoxy group render the compound susceptible to oxidation. Key findings include:

Quinone Formation

-

Reaction : Oxidation of the tetrahydrocarbazole ring using cerium(IV) ammonium nitrate (CAN) yields quinone derivatives.

6 Methoxy 3 methyl 2 3 4 9 tetrahydro 1H carbazoleOxidationCAN MeCN6 Methoxy 3 methyl 1H carbazole 1 4 dione

Example :This reaction is analogous to the synthesis of Murrayaquinone A from similar tetrahydrocarbazoles .

Aromatic Ring Oxidation

-

The electron-donating methoxy group activates the aromatic ring for electrophilic attack.

-

Conditions : Strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions may cleave the aromatic system, though no direct experimental data exists for this compound.

Reduction Reactions

The saturated cyclohexane ring can undergo further hydrogenation, while the methoxy group may participate in reductive demethylation:

Hydrogenation of the Tetrahydrocarbazole Core

-

Reaction : Catalytic hydrogenation (H₂/Pd-C) reduces the remaining double bonds in the tetrahydrocarbazole framework to yield decahydrocarbazole derivatives.

Product : 6-Methoxy-3-methyl-1,2,3,4,4a,9,9a,10-octahydrocarbazole .

Reductive Demethylation

-

Reaction : The methoxy group can be cleaved using BBr₃ or HI to produce a phenolic derivative.

6 Methoxy 3 methyl 2 3 4 9 tetrahydro 1H carbazole 20 CBBr CH Cl 6 Hydroxy 3 methyl 2 3 4 9 tetrahydro 1H carbazole

Example :

Electrophilic Aromatic Substitution

The carbazole aromatic system undergoes substitution at electron-rich positions:

Functionalization of the Methyl Group

The methyl group at position 3 can participate in free-radical or oxidation reactions:

Oxidation to Carboxylic Acid

-

Reaction : Treatment with KMnO₄/H₂SO₄ oxidizes the methyl group to a carboxylic acid.

Product : 3-Carboxy-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole.

Bromination

-

Reaction : N-Bromosuccinimide (NBS) under radical conditions brominates the methyl group.

Product : 3-Bromomethyl-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole.

Heterocycle Functionalization

The nitrogen in the carbazole ring can undergo alkylation or acylation:

N-Alkylation

-

Reaction : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated derivatives.

\text{6 Methoxy 3 methyl 2 3 4 9 tetrahydro 1H carbazole}\xrightarrow[\text{NaH DMF}]{\text{CH I}}\text{1 Methyl 6 methoxy 3 methyl 2 3 4 9 tetrahydro 1H carbazole}$$[10]

Example :

Acylation

-

Reaction : Reaction with acyl chlorides (e.g., acetyl chloride) forms amides.

Product : 1-Acetyl-6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole.

Ring-Opening Reactions

Under extreme conditions, the tetrahydrocarbazole framework can undergo ring-opening:

Acid-Catalyzed Rearrangement

-

Reaction : Concentrated HCl at reflux cleaves the tetrahydrocarbazole ring to form indole derivatives .

Comparative Reactivity Table

科学的研究の応用

6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s structural similarity to natural products makes it a valuable tool in studying biological processes and interactions.

Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.

作用機序

The mechanism by which 6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological responses. The exact pathways involved can vary, but the compound’s ability to form stable complexes with its targets is a key factor in its activity .

類似化合物との比較

Similar Compounds

- 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole

- 3-methyl-2,3,4,9-tetrahydro-1H-carbazole

- 6-methoxy-3-methylcarbazole

Uniqueness

6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

生物活性

6-Methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole (C14H17NO) is a heterocyclic compound belonging to the carbazole family, known for its diverse biological activities. This compound has garnered attention in pharmacology and organic chemistry due to its potential applications in drug development and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C14H17NO

- CAS Number : 13220-42-3

- Structural Features : The presence of methoxy and methyl groups influences its chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may affect various pathways by:

- Interacting with enzymes that catalyze biochemical reactions.

- Binding to receptors , influencing signal transduction pathways.

- Modulating DNA interactions , which can lead to alterations in gene expression.

Anticancer Activity

Research indicates that compounds in the carbazole family exhibit significant anticancer properties. Specifically:

- In vitro studies have shown that this compound can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest .

- A study highlighted its effectiveness against various cancer types, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties:

- Studies have reported that it exhibits activity against a range of bacteria and fungi. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli .

- The mechanism appears to involve disruption of microbial cell membranes or interference with metabolic pathways.

CRTH2 Receptor Antagonism

This compound has been identified as a potent antagonist of the CRTH2 receptor:

- This receptor plays a crucial role in mediating inflammatory responses. By inhibiting CRTH2 signaling, the compound may offer therapeutic benefits in treating conditions such as asthma and allergic inflammation .

Case Studies and Research Findings

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions using methoxyindole as a precursor. Industrial applications include:

特性

IUPAC Name |

6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14(12)15-13/h4,6,8-9,15H,3,5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDFKOCDPZVWTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。